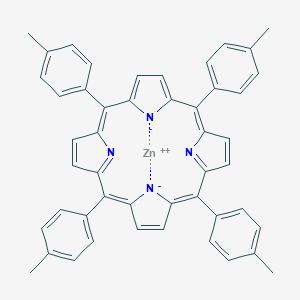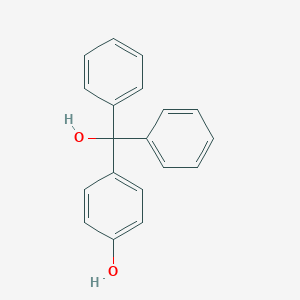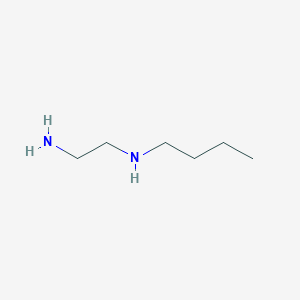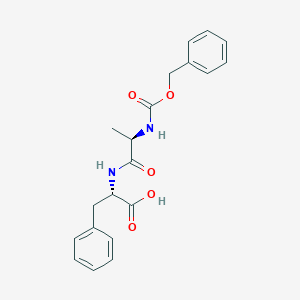
Z-D-Ala-Phe-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-D-Ala-Phe-OH, also known as N-Cbz-D-alanyl-L-phenylalanine, is a dipeptide composed of D-alanine and L-phenylalanine. The “Z” in its name refers to the benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. This compound is of interest due to its applications in peptide synthesis and its role in studying peptide self-assembly and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Ala-Phe-OH typically involves the following steps:
Protection of Amino Groups: The amino group of D-alanine is protected using the benzyloxycarbonyl (Cbz) group.
Coupling Reaction: The protected D-alanine is then coupled with L-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Deprotection: The final step involves the removal of the Cbz protecting group using hydrogenation with palladium on carbon (Pd/C) or by treatment with strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in large reactors.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Z-D-Ala-Phe-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation: The phenylalanine residue can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Substitution: Reagents like trifluoroacetic acid (TFA) or hydrogenation catalysts (Pd/C) are commonly used.
Major Products
Hydrolysis: D-alanine and L-phenylalanine.
Oxidation: Various oxidation products of phenylalanine.
Substitution: Derivatives with different protecting groups or functional groups.
Wissenschaftliche Forschungsanwendungen
Z-D-Ala-Phe-OH has several scientific research applications:
Peptide Synthesis: It is used as an intermediate in the synthesis of longer peptides and proteins.
Self-Assembly Studies: The compound is used to study the self-assembly behavior of peptides, which is important in understanding protein folding and aggregation.
Drug Delivery: Peptide-based drug delivery systems often use dipeptides like this compound to enhance the stability and bioavailability of therapeutic agents.
Biomaterials: The compound is used in the development of peptide-based hydrogels and other biomaterials for tissue engineering and regenerative medicine.
Wirkmechanismus
The mechanism of action of Z-D-Ala-Phe-OH involves its ability to form hydrogen bonds and hydrophobic interactions. These interactions facilitate the self-assembly of peptides into higher-order structures such as hydrogels and nanofibers. The molecular targets and pathways involved include:
Hydrogen Bonding: The amino and carboxyl groups of the dipeptide form hydrogen bonds with other molecules.
Hydrophobic Interactions: The phenylalanine residue contributes to hydrophobic interactions, promoting self-assembly.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-L-Ala-Phe-OH: The L-alanine analog of Z-D-Ala-Phe-OH.
Z-D-Phe-Ala-OH: The D-phenylalanine analog of this compound.
Z-L-Phe-Ala-OH: The L-phenylalanine analog of this compound.
Uniqueness
This compound is unique due to the presence of D-alanine, which imparts different stereochemical properties compared to its L-alanine analogs. This difference in stereochemistry can affect the self-assembly behavior and interactions with other molecules, making it valuable for studying the effects of chirality in peptide chemistry.
Eigenschaften
IUPAC Name |
(2S)-3-phenyl-2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-14(21-20(26)27-13-16-10-6-3-7-11-16)18(23)22-17(19(24)25)12-15-8-4-2-5-9-15/h2-11,14,17H,12-13H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t14-,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNXQVWGWUHKMK-PBHICJAKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
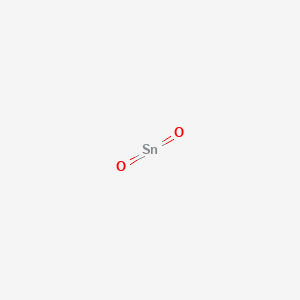
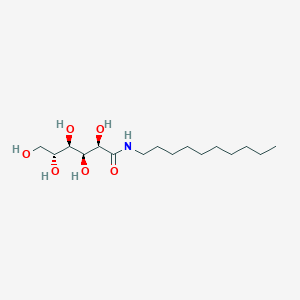
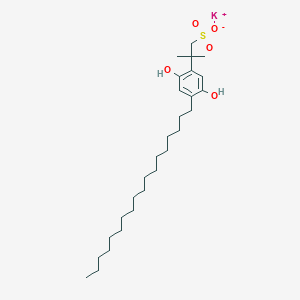
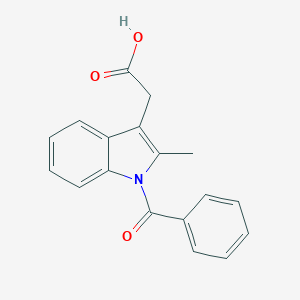
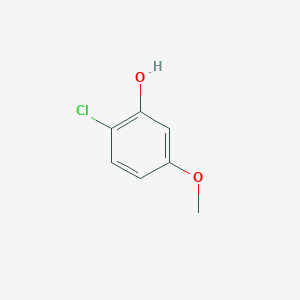

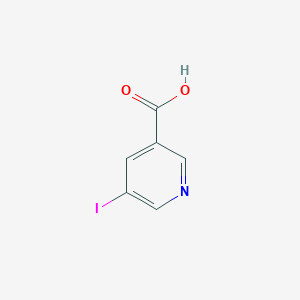
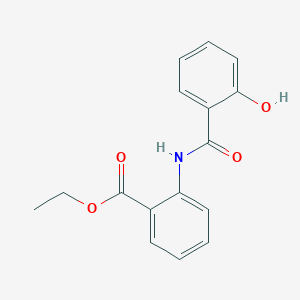
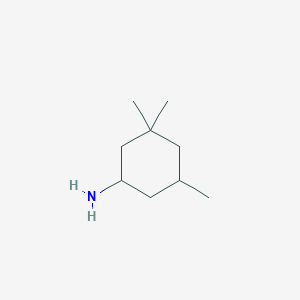
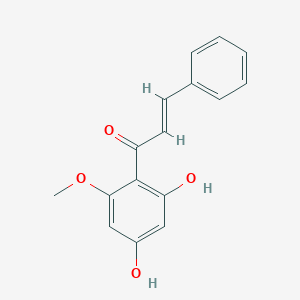
![Spiro[benzofuran-2(3H),1'-cyclohexane]-3,4'-dione, 7-chloro-4,6-dimethoxy-2'-methyl-](/img/structure/B96199.png)
